molecular formula C13H19NO3 B2661395 (3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1355699-56-7

(3-Ethoxy-2-hydroxypropyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No.: B2661395
CAS No.: 1355699-56-7
M. Wt: 237.299
InChI Key: UEDLMWFWGKUILI-UHFFFAOYSA-N
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Description

(3-Ethoxy-2-hydroxypropyl)(furan-2-yl)methylamine is a complex organic compound that features a combination of functional groups, including an ethoxy group, a hydroxy group, a furan ring, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-2-hydroxypropyl)(furan-2-yl)methylamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-2-hydroxypropyl)(furan-2-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the furan ring would produce a tetrahydrofuran derivative .

Scientific Research Applications

(3-Ethoxy-2-hydroxypropyl)(furan-2-yl)methylamine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Ethoxy-2-hydroxypropyl)(furan-2-yl)methylamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Ethoxy-2-hydroxypropyl)(furan-2-yl)methylamine include other furan derivatives and compounds with similar functional groups, such as:

  • (2-Hydroxypropyl)(furan-2-yl)methylamine
  • (3-Ethoxy-2-hydroxypropyl)(thiophen-2-yl)methylamine
  • (3-Ethoxy-2-hydroxypropyl)[(benzyl)(prop-2-yn-1-yl)amine .

Uniqueness

The uniqueness of (3-Ethoxy-2-hydroxypropyl)(furan-2-yl)methylamine lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-ethoxy-3-[furan-2-ylmethyl(prop-2-ynyl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-7-14(9-12(15)11-16-4-2)10-13-6-5-8-17-13/h1,5-6,8,12,15H,4,7,9-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDLMWFWGKUILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CN(CC#C)CC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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